molecular formula C15H20O5 B8124497 (2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

Cat. No.: B8124497
M. Wt: 280.32 g/mol
InChI Key: IVIUCVPWPODFER-OAHLLOKOSA-N
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Description

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methyl group, and a phenylmethoxy group attached to a butanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-hydroxy-3-methylbutanoic acid with phenylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then subjected to further reactions to introduce the ethoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-ethoxycarbonyl-3-methylbutanoic acid
  • (2R)-2-phenylmethoxybutanoic acid
  • (2R)-2-hydroxy-3-methylbutanoic acid

Uniqueness

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUCVPWPODFER-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C(C)C)(C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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